molecular formula C10H9NO2 B15072764 6-methoxyisoquinolin-3(2H)-one

6-methoxyisoquinolin-3(2H)-one

Cat. No.: B15072764
M. Wt: 175.18 g/mol
InChI Key: LSNUWPHRKQQRNF-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-3(2H)-one (CAS: 51463-14-0) is an isoquinolinone derivative characterized by a methoxy group at the 6-position and a ketone group at the 3-position of the heterocyclic ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol. The compound is of significant interest in pharmaceutical and organic chemistry due to its structural versatility, enabling functionalization at multiple reactive sites (e.g., the lactam ring and methoxy group) for drug discovery .

Key properties include:

  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water.
  • Stability: Stable under standard storage conditions (2–8°C) but sensitive to strong acids/bases due to the lactam ring .
  • Applications: Potential biological activity in drug development, though specific pharmacological data remain underexplored .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-methoxy-4H-isoquinolin-3-one

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4,6H,5H2,1H3

InChI Key

LSNUWPHRKQQRNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=NC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyisoquinolin-3(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde, which undergoes nitration to form m-methoxybenzaldehyde.

    Reduction and Diazotization: The m-methoxybenzaldehyde is then reduced, diazotized, hydrolyzed, and methylated to yield 3-methoxybenzaldehyde.

    Condensation and Reduction: The 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to produce p-phenylethylamine.

    Pictet-Spengler Reaction: The p-phenylethylamine undergoes a Pictet-Spengler reaction with 40% aqueous formaldehyde to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Dehydrogenation: Finally, the 6-methoxy-1,2,3,4-tetrahydroisoquinoline is dehydrogenated to yield the target compound, 6-methoxyisoquinolin-3(2H)-one.

Industrial Production Methods

Industrial production methods for 6-methoxyisoquinolin-3(2H)-one are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxyisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoquinolinone derivatives share a common core structure but differ in substituents and stereoelectronic properties, leading to variations in reactivity, solubility, and bioactivity. Below is a comparative analysis of 6-methoxyisoquinolin-3(2H)-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Synthesis Method Reference
6-Methoxyisoquinolin-3(2H)-one 51463-14-0 C₁₀H₉NO₂ 6-OCH₃, 3-ketone Potential drug scaffold Not explicitly reported; likely via cyclization or oxidation
6-Methylisoquinolin-3(2H)-one N/A C₁₀H₉NO 6-CH₃, 3-ketone Higher lipophilicity; used in medicinal chemistry intermediates Transition metal-free cascade reactions
6,7-Dimethoxyisoquinolin-3(2H)-one 34140-44-8 C₁₁H₁₁NO₃ 6,7-di-OCH₃, 3-ketone Enhanced electron density; antitumor activity reported Multi-step synthesis from alkynols
3-Acetyl-4-hydroxyquinolin-2(1H)-one 26138-64-7 C₁₁H₉NO₃ 4-OH, 3-acetyl, 2-ketone Chelating properties; antimicrobial applications Friedel-Crafts acylation
6-Hydroxy-2-methylisoquinolin-1(2H)-one 70450-83-8 C₁₀H₉NO₂ 6-OH, 2-CH₃, 1-ketone Antioxidant activity; photolabile Hydroxylation of methyl precursors

Key Findings:

Methyl groups (e.g., 6-CH₃) increase lipophilicity, favoring blood-brain barrier penetration but reducing water solubility . Hydroxyl groups (e.g., 6-OH) introduce hydrogen-bonding capacity, useful in antioxidant or metal-chelating agents .

Synthetic Efficiency: Transition metal-free methods (e.g., t-BuOK-mediated cascades) offer greener routes for isoquinolinones compared to traditional metal-catalyzed cyclizations . Multi-component reactions enable rapid diversification of substituents, as seen in dihydroisoquinolinone derivatives (e.g., 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one) .

Biological Activity

6-Methoxyisoquinolin-3(2H)-one is a heterocyclic compound belonging to the isoquinoline family. Its unique structure, characterized by a methoxy group at the sixth position and a ketone functional group at the third position, confers distinct chemical properties that have garnered attention in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Research indicates that 6-methoxyisoquinolin-3(2H)-one exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that isoquinoline derivatives can possess significant antimicrobial properties, potentially acting against various bacterial strains.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes, which may be beneficial in treating conditions such as hypertension through Rho-Kinase inhibition .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be relevant in neurodegenerative diseases.

The biological effects of 6-methoxyisoquinolin-3(2H)-one are primarily attributed to its interactions with various biological macromolecules. The compound may modulate enzyme activity, alter receptor binding, and influence cellular signaling pathways. Specific mechanisms include:

  • Enzyme Modulation : The compound's structure allows it to interact with active sites on enzymes, potentially leading to inhibition or enhancement of their activity.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission, affecting pathways related to mood and cognition.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of 6-methoxyisoquinolin-3(2H)-one on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific cancer types .
  • Antimicrobial Properties :
    • Research focused on the antimicrobial efficacy of isoquinoline derivatives, including 6-methoxyisoquinolin-3(2H)-one. The compound demonstrated notable activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .
  • Enzyme Inhibition :
    • Investigations into the inhibition of Rho-Kinase by derivatives of isoquinolinones revealed that 6-methoxyisoquinolin-3(2H)-one could serve as an effective inhibitor, presenting opportunities for managing hypertension .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 6-methoxyisoquinolin-3(2H)-one:

Compound NameStructural FeaturesBiological Activity
6-Methoxyisoquinolin-3(2H)-one Methoxy at C6 and ketone at C3Anticancer, antimicrobial
1-Chloroisoquinoline Chlorine at C1Moderate antimicrobial
7-Methoxyisoquinolin-1(2H)-one Methoxy at C7Antioxidant
4-Bromo-6-methoxyisoquinolin-1(2H)-one Bromine instead of chlorinePotential enzyme inhibitor

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